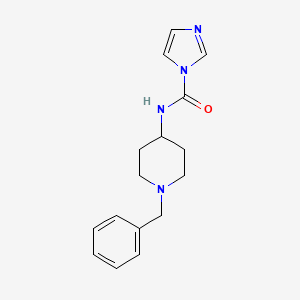

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide (NBI-1) is a small molecule that has been used in a variety of scientific research applications. NBI-1 has been found to exhibit a wide range of biochemical and physiological effects, including modulating the activity of certain enzymes and proteins, and acting as an agonist or antagonist of certain receptors. In addition, NBI-1 has been used in various laboratory experiments to study the mechanisms of action and the effects of various drugs and compounds.

Aplicaciones Científicas De Investigación

- Potential : This compound serves as a starting material for synthesizing a range of Fentanyl-based analgesics. By modifying its structure, scientists aim to create effective pain-relieving medications with improved safety profiles .

- In Silico and In Vitro Screening : Researchers have assessed N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play a role in neurodegenerative conditions like Alzheimer’s disease .

Analgesic Research

Cholinesterase Inhibition

Mecanismo De Acción

Target of Action

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide is a compound that primarily targets Beta-secretase 1 . Beta-secretase 1, also known as BACE1, is an enzyme that plays a crucial role in the formation of myelin sheaths in peripheral nerve cells . It is also involved in the proteolytic processing of the amyloid precursor protein (APP), which is implicated in the pathogenesis of Alzheimer’s disease .

Mode of Action

It is known that compounds with a similar structure, such as 4-benzylpiperidine, act as monoamine releasing agents, with selectivity for releasing dopamine versus serotonin . They are most efficacious as releasers of norepinephrine .

Biochemical Pathways

Given its target, it may influence the amyloidogenic pathway involved in alzheimer’s disease, where bace1 cleaves app to produce beta-amyloid peptides .

Result of Action

Based on its primary target, it may influence the production of beta-amyloid peptides, potentially affecting the progression of alzheimer’s disease .

Propiedades

IUPAC Name |

N-(1-benzylpiperidin-4-yl)imidazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c21-16(20-11-8-17-13-20)18-15-6-9-19(10-7-15)12-14-4-2-1-3-5-14/h1-5,8,11,13,15H,6-7,9-10,12H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBHDNWIHASOTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)N2C=CN=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Mesitylmethyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2776172.png)

![1-{4-[3-(Cycloheptylamino)-2-hydroxypropoxy]phenyl}propan-1-one](/img/structure/B2776173.png)

![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2776181.png)

![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol Dihydrochloride](/img/structure/B2776185.png)

![3-((4-methyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2776193.png)